2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione is a complex organic compound featuring a trifluoromethyl-substituted pyridine ring, a piperazine moiety, and an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a condensation reaction involving trifluoromethyl-substituted 1,3-dicarbonyl compounds and cyanacetamide under basic conditions.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the pyridine derivative with piperazine under appropriate conditions, often involving a coupling reagent such as phenoxycarbonyl chloride.
Isoindole-1,3-dione Formation: The final step involves the reaction of the piperazine derivative with an isoindole-1,3-dione precursor, typically under acidic or basic conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile.
Major Products
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity profile.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety can interact with various biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A simpler analogue lacking the piperazine and isoindole-1,3-dione moieties.
N-(4-Methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with a piperazine moiety but different substituents on the pyridine ring.
Uniqueness
2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione is unique due to its combination of a trifluoromethyl-substituted pyridine ring, a piperazine moiety, and an isoindole-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses based on available research findings.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the isoindole moiety suggests potential inhibition of enzymes involved in cancer progression.
- Receptor Modulation : The piperazine and pyridine groups may facilitate interactions with neurotransmitter receptors or other signaling pathways.
- Antioxidant Activity : The trifluoromethyl group could enhance stability and reactivity, contributing to antioxidant properties.
Anticancer Activity
Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
Antimicrobial Activity
In addition to anticancer effects, preliminary studies suggest antimicrobial activity. Compounds structurally related to isoindole derivatives have shown effectiveness against various bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 15.62 | |
Related Compound | S. aureus | 10.00 |
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of isoindole derivatives, including our compound of interest. The study found that these compounds exhibited dose-dependent cytotoxicity against A431 cells, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of various isoindole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds, including our target molecule, showed promising activity with MIC values comparable to standard antibiotics.
Properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2/c21-16-11-13(20(22,23)24)12-25-17(16)27-8-5-26(6-9-27)7-10-28-18(29)14-3-1-2-4-15(14)19(28)30/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNPZKFUGETNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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